2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide
Description
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining acenaphthene, triazine, and acetamide moieties
Properties
Molecular Formula |
C23H18N4OS |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C23H18N4OS/c1-13-6-3-11-18(14(13)2)24-19(28)12-29-23-25-21-16-9-4-7-15-8-5-10-17(20(15)16)22(21)26-27-23/h3-11H,12H2,1-2H3,(H,24,28) |
InChI Key |
FBPTUGZJBCUOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with acenaphthene, which undergoes nitration, reduction, and cyclization to form the acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl core. This intermediate is then reacted with 2,3-dimethylaniline and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioethers.
Scientific Research Applications
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazine-based compound with applications in coordination chemistry.
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate: A structurally similar compound with different functional groups.
Uniqueness
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide is unique due to its combination of acenaphthene, triazine, and acetamide moieties, which confer distinct chemical and biological properties
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